molecular formula C11H11ClNNaO4 B8473711 Salclobuzate sodium CAS No. 387825-07-2

Salclobuzate sodium

Cat. No.: B8473711
CAS No.: 387825-07-2
M. Wt: 279.65 g/mol
InChI Key: UQFYDAAKCZKDHS-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of salclobuzate sodium involves the reaction of 4-chloro-2-hydroxybenzoic acid with 4-aminobutyric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Salclobuzate sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

CAS No.

387825-07-2

Molecular Formula

C11H11ClNNaO4

Molecular Weight

279.65 g/mol

IUPAC Name

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate

InChI

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1

InChI Key

UQFYDAAKCZKDHS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one liter, four neck round bottom flask was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Isopropanol (400 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (25.0 g, 0.09 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was filtered through a warm pressure filter dressed with Whatman #1 paper into a clean 1 L reactor. The clear yellow filtrate was heated to 62° C. while stirring. Sodium hydroxide solution (50% aqueous; 7.2 g, 0.09 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (72° C.) and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and vacuum dried at 50° C. for 24 hours to give 23.16 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. The yield was 92%.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 22L, five neck round bottom flask, was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Reagent acetone (13000 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (500.0 g, 1.94 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was pumped through a warm pressure filter dressed with Whatman #1 paper into a clean 22 L reactor. The clear yellow filtrate was heated to 50° C. while stirring. Sodium hydroxide solution (50% aqueous; 155 g, 1.94 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (60° C.) for 2.5 hours and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and dried in a vacuum oven at 50° C. for 24 hours to give 527.3 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. Using acetone in the final stage of the synthesis always resulted in the production of the anhydrous crystalline form. The yield was 97.2%.
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
13000 mL
Type
solvent
Reaction Step Three

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